molecular formula C20H21N5O2 B8362504 1-[1-(6-Methoxy-3-pyridyl)-5-phenylpyrazole-3-carbonyl]piperazine

1-[1-(6-Methoxy-3-pyridyl)-5-phenylpyrazole-3-carbonyl]piperazine

Cat. No.: B8362504
M. Wt: 363.4 g/mol
InChI Key: QOXLSIGNOBMBCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(6-Methoxy-3-pyridyl)-5-phenylpyrazole-3-carbonyl]piperazine is a useful research compound. Its molecular formula is C20H21N5O2 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H21N5O2

Molecular Weight

363.4 g/mol

IUPAC Name

[1-(6-methoxypyridin-3-yl)-5-phenylpyrazol-3-yl]-piperazin-1-ylmethanone

InChI

InChI=1S/C20H21N5O2/c1-27-19-8-7-16(14-22-19)25-18(15-5-3-2-4-6-15)13-17(23-25)20(26)24-11-9-21-10-12-24/h2-8,13-14,21H,9-12H2,1H3

InChI Key

QOXLSIGNOBMBCL-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)N2C(=CC(=N2)C(=O)N3CCNCC3)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

At room temperature, trifluoroacetic acid (2.4 mL) was added to a solution of the above-mentioned 1-[1-(6-methoxy-3-pyridyl)-5-phenylpyrazole-3-carbonyl]piperazine-4-carboxylic acid tert-butyl ester (0.639 g) in methylene chloride (15 mL), followed by stirring of the mixture for 0.7 hours. The reaction solvent was removed under reduced pressure, and the residue was partitioned between chloroform and saturated aqueous sodium hydrogencarbonate. The aqueous layer was extracted with chloroform. The organic layers were combined and washed with saturated brine, followed by drying over sodium sulfate anhydrate. After filtration, the solvent was removed under reduced pressure. The residue was purified through silica gel column chromatography (chloroform-methanol), to thereby give the title compound as an oily product (0.446 g, 89%).
Quantity
2.4 mL
Type
reactant
Reaction Step One
Name
1-[1-(6-methoxy-3-pyridyl)-5-phenylpyrazole-3-carbonyl]piperazine-4-carboxylic acid tert-butyl ester
Quantity
0.639 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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